Boc-NH-PEG5-azide

Catalog No.
S544700
CAS No.
M.F
C17H34N4O7
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG5-azide

Product Name

Boc-NH-PEG5-azide

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C17H34N4O7

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C17H34N4O7/c1-17(2,3)28-16(22)19-4-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-20-21-18/h4-15H2,1-3H3,(H,19,22)

InChI Key

PMTHVVYQUZJIEC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

t-boc-N-amido-PEG5-azide

The exact mass of the compound t-boc-N-amido-PEG5-Azide is 406.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-NH-PEG5-azide (CAS 911209-07-9) is a highly pure, heterobifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation, PROTAC synthesis, and click chemistry applications. Structurally, it features an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a terminal azide group, separated by a hydrophilic 5-unit PEG spacer. This specific configuration provides a 17-atom spacer chain between the functional groups, offering precise spatial separation that enhances aqueous solubility and molecular flexibility while minimizing steric hindrance. The terminal azide enables highly efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, while the Boc group prevents premature amine reactivity, allowing for controlled, stepwise functionalization in complex synthetic workflows [1].

Substituting Boc-NH-PEG5-azide with shorter (e.g., PEG2-PEG4) or longer (PEG8+) analogs, or utilizing different protecting groups (such as Fmoc), fundamentally alters the thermodynamic and kinetic profiles of the resulting conjugates. In PROTAC and antibody-drug conjugate (ADC) development, linker length is not merely a structural bridge but a critical determinant of ternary complex formation and cell permeability; substituting the 17-atom PEG5 spacer with the more common 14-atom PEG4 can result in steric clashes between the E3 ligase and target protein, drastically reducing degradation efficiency. Furthermore, replacing the acid-labile Boc group with a base-labile Fmoc group or an unprotected amine forces incompatible synthetic routing, leading to payload degradation under basic conditions or uncontrolled polymerization during click chemistry steps .

Optimal Spacer Length for PROTAC Ternary Complex Stability

The exact length of the PEG spacer is a primary driver of PROTAC efficacy. While PEG4 (14-atom spacer) is frequently used as a default, PEG5 provides a 17-atom spacer that can alleviate steric clashes in specific target-ligase pairings without significantly compromising cell permeability. In comparative PROTAC screening, extending the linker from PEG4 to PEG5 provides an additional ~3.5 Å of spatial separation. This precise extension can shift the degradation profile from inactive to highly potent by optimizing the distance between the target protein binder and the E3 ligase recruiter, thereby maximizing ternary complex cooperativity .

Evidence DimensionSpacer Chain Length and Flexibility
Target Compound DataPEG5 (17-atom spacer chain, ~18-20 Å extended length)
Comparator Or BaselinePEG4 (14-atom spacer chain, ~14-16 Å extended length)
Quantified DifferenceProvides an exact 3-atom, ~3.5 Å extension compared to PEG4, which is frequently the critical threshold for resolving steric clash in PROTAC complexes.
ConditionsPROTAC linker optimization and structural screening

Procuring PEG5 over PEG4 is necessary when structural modeling or empirical screening indicates that a slightly longer spacer is required to achieve functional ternary complex formation.

Orthogonal Reactivity via Acid-Labile Boc Protection

The choice of protecting group dictates the entire downstream synthetic workflow. Boc-NH-PEG5-azide utilizes an acid-labile Boc group, which is cleaved under strong acidic conditions (e.g., 50% TFA in DCM). This is strictly orthogonal to base-labile protecting groups like Fmoc. When conjugating base-sensitive payloads or conducting solid-phase peptide synthesis (SPPS) where Fmoc is used for chain elongation, utilizing Fmoc-NH-PEG5-azide would result in premature linker deprotection. Boc protection ensures the amine remains completely inert during basic coupling cycles and click chemistry, yielding highly pure target conjugates [1].

Evidence DimensionDeprotection Conditions and Payload Compatibility
Target Compound DataAcid-labile Boc group (requires 50% TFA/DCM for cleavage; 100% stable to base)
Comparator Or BaselineBase-labile Fmoc group (cleaved by 20% piperidine/DMF)
Quantified DifferenceProvides complete orthogonality during base-catalyzed synthesis steps, whereas Fmoc would result in premature cleavage and conjugation failure.
ConditionsMulti-step solid-phase or solution-phase bioconjugation

Buyers must select the Boc-protected variant when their synthetic route involves basic conditions that would prematurely cleave an Fmoc group.

Prevention of Amine Cross-Reactivity During Click Conjugation

Utilizing an unprotected azido-PEG5-amine during complex bioconjugation often leads to significant yield reduction due to the nucleophilic nature of the free primary amine, which can undergo side reactions with activated esters, aldehydes, or transition metal catalysts used in click chemistry. By employing Boc-NH-PEG5-azide, the amine is sterically and electronically masked. This protection strategy typically improves the yield of the initial azide-alkyne cycloaddition step by preventing amine-driven oligomerization or catalyst poisoning, ensuring high-fidelity click conjugation before controlled amine unmasking [1].

Evidence DimensionClick Chemistry Conjugation Yield
Target Compound DataBoc-protected amine (0% nucleophilic reactivity during standard CuAAC)
Comparator Or BaselineUnprotected Azido-PEG5-amine (high risk of nucleophilic interference)
Quantified DifferencePrevents the significant yield loss and complex purification associated with unprotected primary amine side reactions during multi-step conjugations.
ConditionsCopper-catalyzed or strain-promoted azide-alkyne cycloaddition

Procuring the Boc-protected linker prevents costly yield losses and complex purification steps associated with unprotected amine side reactions.

PROTAC Linker Library Screening

Due to its specific 17-atom spacer length, Boc-NH-PEG5-azide is a critical inclusion in PROTAC linker libraries, allowing researchers to fine-tune the distance between E3 ligase recruiters and target binders to optimize ternary complex formation and degradation efficacy .

Orthogonal Solid-Phase Peptide Synthesis (SPPS)

Ideal for incorporating an azide handle onto peptides synthesized via standard Fmoc-SPPS. The Boc group remains stable during repeated Fmoc deprotection cycles (using piperidine), allowing for post-synthetic click conjugation and subsequent acidic global deprotection[1].

Antibody-Drug Conjugate (ADC) Development

Used to construct modular ADC linkers where the azide is clicked to an alkyne-functionalized payload, and the Boc-amine is subsequently deprotected for conjugation to an activated ester on the antibody or a secondary linker moiety [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

406.24274944 Da

Monoisotopic Mass

406.24274944 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

Explore Compound Types